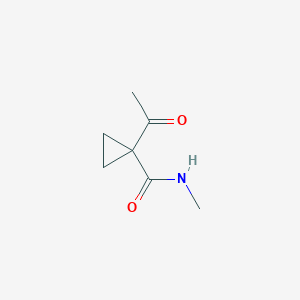
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and, therefore, the inhibition of tumor growth.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes such as histone deacetylase (HDAC) and DNA methyltransferase (DNMT), which are essential for the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is its ability to inhibit the growth of cancer cells. This property makes it a potential candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI). One of the possible directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies can be conducted to understand the mechanism of action of this compound fully. This understanding can help in the development of more effective drugs based on this compound. Finally, research can be conducted to improve the solubility of this compound in water, which can make it easier to administer in vivo.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using various methods, and it has been shown to have anticancer properties. Although the mechanism of action of this compound is not fully understood, studies have shown that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Further research can be conducted to improve the understanding of this compound and its potential applications.
Métodos De Síntesis
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the desired product. Other methods such as the reaction of cyclopropanecarboxylic acid with N-methylformamide can also be used to synthesize this compound.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has been used in various scientific research applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties that can inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as malaria, tuberculosis, and Alzheimer's disease.
Propiedades
Número CAS |
116195-49-4 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
Clave InChI |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
SMILES canónico |
CC(=O)C1(CC1)C(=O)NC |
Sinónimos |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
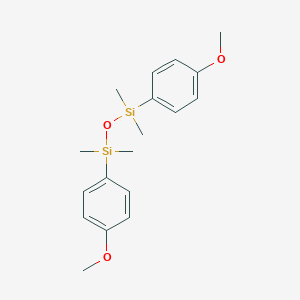
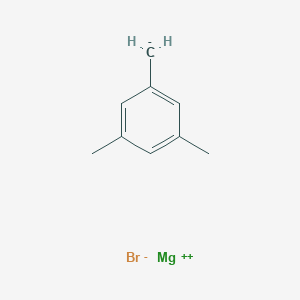
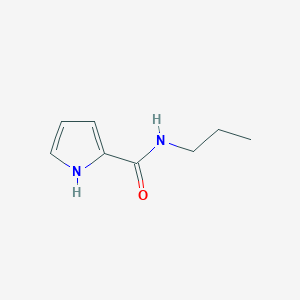
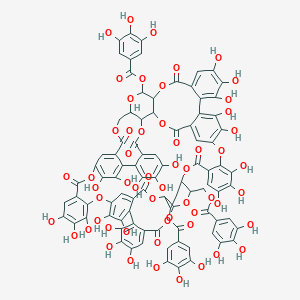
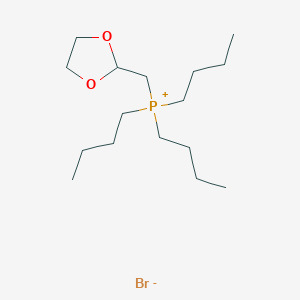
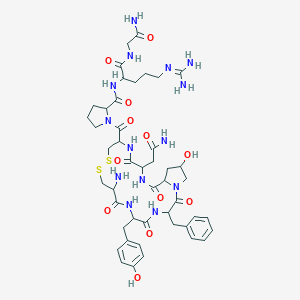

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

